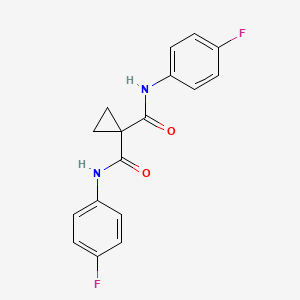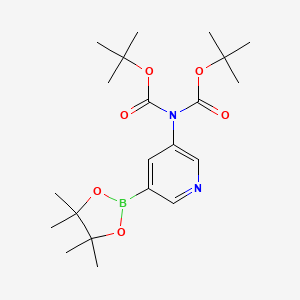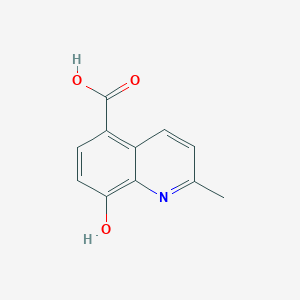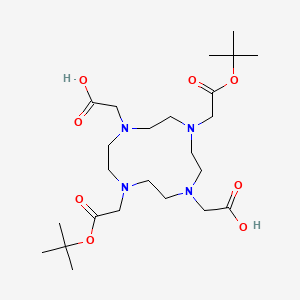
1-Chloro-2-(methoxymethyl)-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(methoxymethyl)-3-(trifluoromethyl)benzene, also known as trifluoromethylbenzyl chloride (TFMBC), is a halogenated organic compound that has been widely used in the synthesis of various organic molecules. Its chemical structure consists of a benzene ring with a chlorine atom attached to the first carbon, two methyl groups attached to the second carbon, and a trifluoromethyl group attached to the third carbon. TFMBC is a versatile compound that has been used for a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Scientific Research Applications
TFMBC has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used as a catalyst in the synthesis of polymers, and as a starting material for the synthesis of other halogenated compounds. In addition, TFMBC has been used as a reagent in the synthesis of organometallic compounds, and as a reactant in the synthesis of heterocyclic compounds.
Mechanism of Action
The mechanism of action of TFMBC is not fully understood. However, it is believed that the chlorine atom in the molecule acts as a nucleophile, attacking the electrophilic carbon of the substrate molecule. This results in the formation of a covalent bond between the chlorine atom and the substrate, and the release of a fluoride ion. The fluoride ion can then react with other molecules, such as water, to form other products.
Biochemical and Physiological Effects
TFMBC is considered to be a relatively nontoxic compound, and is not known to have any significant biochemical or physiological effects. However, it is important to note that TFMBC is a halogenated compound, and as such, it may interact with other molecules in the body, potentially leading to adverse effects.
Advantages and Limitations for Lab Experiments
TFMBC has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to obtain. It is also a versatile compound, and can be used in a variety of reactions. However, it is important to note that TFMBC is a halogenated compound, and as such, it can react with other molecules in the body, potentially leading to adverse effects. It is also important to note that TFMBC is a highly reactive compound, and must be handled with care.
Future Directions
There are a number of potential future directions for the use of TFMBC. One potential direction is to use TFMBC as a reagent for the synthesis of pharmaceuticals or agrochemicals. Another potential direction is to use TFMBC as a catalyst for the synthesis of polymers or other specialty chemicals. Additionally, TFMBC could be used as a reagent in the synthesis of organometallic compounds or heterocyclic compounds. Finally, TFMBC could be used in the development of new methods for the synthesis of halogenated compounds.
Synthesis Methods
TFMBC can be synthesized by a variety of methods, including the direct chlorination of 2-methoxymethyl-3-1-Chloro-2-(methoxymethyl)-3-(trifluoromethyl)benzenehylbenzene, the reaction of 1-chloro-3-1-Chloro-2-(methoxymethyl)-3-(trifluoromethyl)benzenehylbenzene with dimethyl sulfate, and the reaction of 1-chloro-2-methoxymethylbenzene with 1-Chloro-2-(methoxymethyl)-3-(trifluoromethyl)benzenehanesulfonyl chloride. All of these methods involve the use of halogenating agents, such as chlorine or sulfuric acid, and require careful control of the reaction conditions in order to obtain the desired product.
properties
IUPAC Name |
1-chloro-2-(methoxymethyl)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c1-14-5-6-7(9(11,12)13)3-2-4-8(6)10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVGKWHEJJGFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC=C1Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Cbz 9-boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B6333602.png)





![3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, 90%](/img/structure/B6333646.png)
![2-Oxaspiro[3.4]octan-6-one](/img/structure/B6333654.png)
